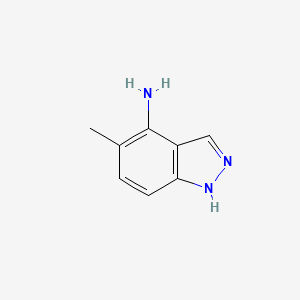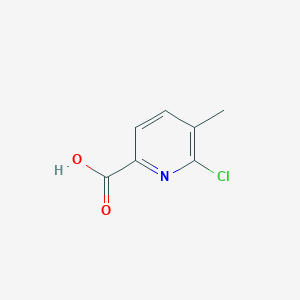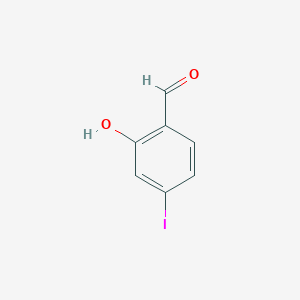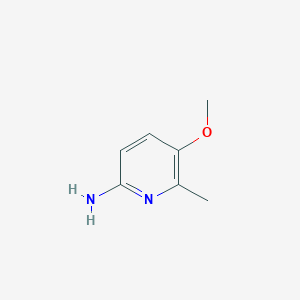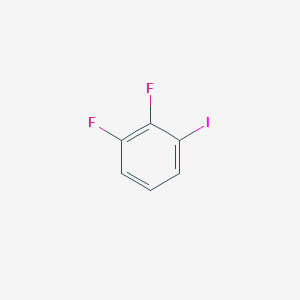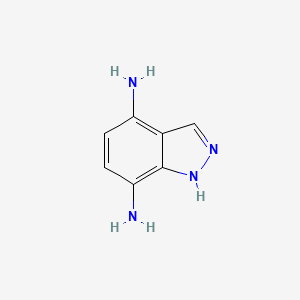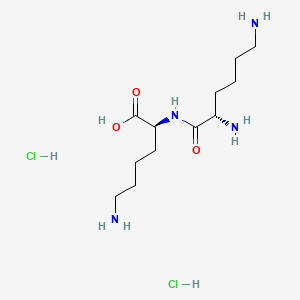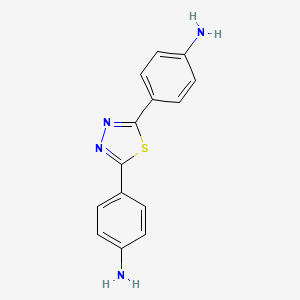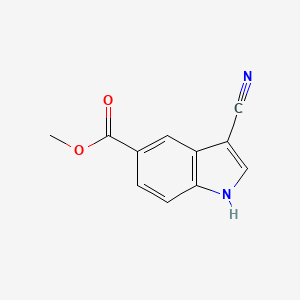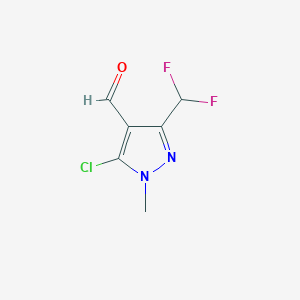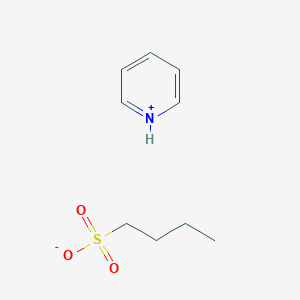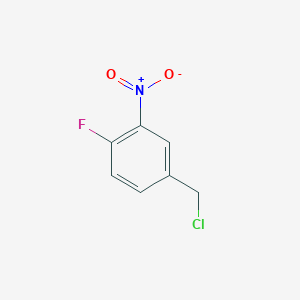
4-(Chloromethyl)-1-fluoro-2-nitrobenzene
説明
4-(Chloromethyl)-1-fluoro-2-nitrobenzene, also known as 4-chloro-1-fluoro-2-nitrobenzene (CFNB), is an important organic compound that has been used in a variety of scientific applications. It is a colorless solid that has a molecular weight of 177.54 g/mol and a boiling point of 190°C. CFNB is a versatile compound that has been used in a variety of applications, ranging from synthetic organic chemistry to drug discovery and development.
科学的研究の応用
Pharmaceutical Intermediate
4-(Chloromethyl)-1-fluoro-2-nitrobenzene: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the chloromethyl group allows it to be a precursor in the formation of more complex molecules that are essential in drug development .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecular structures. It can undergo various chemical reactions, including substitutions and coupling reactions, which are fundamental in creating diverse organic compounds .
Material Science
In material science, 4-(Chloromethyl)-1-fluoro-2-nitrobenzene can be used to modify the surface properties of materials. This can enhance the interaction with other substances, which is crucial in developing advanced materials with specific characteristics .
Catalyst Development
The compound’s unique structure makes it suitable for use in catalyst development. It can act as a ligand for metal catalysts or as a catalyst itself in certain organic transformations, thus playing a vital role in speeding up chemical reactions .
Agrochemical Research
It may also find applications in agrochemical research for the synthesis of pesticides or herbicides. The functional groups present in the molecule can be tailored to interact with biological targets, providing a means to control pests and weeds effectively .
Dye and Pigment Industry
4-(Chloromethyl)-1-fluoro-2-nitrobenzene: can be utilized in the synthesis of dyes and pigments. Its chemical structure can be incorporated into chromophoric systems, contributing to the color properties of dyes .
Polymer Chemistry
This chemical is potentially useful in polymer chemistry, where it can be used to introduce side chains or cross-linking agents in polymers. This can alter the physical properties of the polymers, such as elasticity, strength, and thermal stability .
Electrophilic Fluorination
It can act as a reagent for electrophilic fluorination, a process important for introducing fluorine atoms into organic molecules. This is particularly valuable in the pharmaceutical industry, where the introduction of fluorine can significantly alter the activity of a drug .
作用機序
Target of Action
Similar compounds have been reported to target specific proteins or enzymes in organisms
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes caused by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene require further investigation.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next . The specific pathways and their downstream effects influenced by 4-(Chloromethyl)-1-fluoro-2-nitrobenzene need to be studied further.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound The ADME properties of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene and their impact on bioavailability are not well-documented
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Chloromethyl)-1-fluoro-2-nitrobenzene is not well-documented. Environmental factors can significantly impact a compound’s action. For instance, a study on a similar compound showed that the chloromethylation of some aromatic compounds was catalyzed by zinc iodide
特性
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEANBUCPNMDYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595008 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
CAS RN |
20274-70-8 | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20274-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



